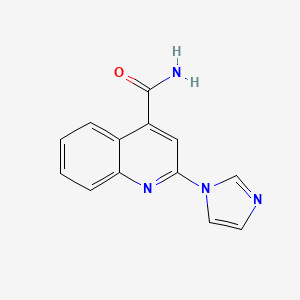

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-imidazol-1-ylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O/c14-13(18)10-7-12(17-6-5-15-8-17)16-11-4-2-1-3-9(10)11/h1-8H,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTUANWTBNPRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N3C=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The imidazole group can be introduced through a subsequent substitution reaction, and the carboxamide group can be added through an amidation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to reduce environmental impact and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Amidation: Carboxylic acid derivatives can be converted to amides using reagents like thionyl chloride (SOCl₂) followed by ammonia (NH₃).

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, substituted quinoline derivatives, and amide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of imidazole and quinoline have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium species . The presence of the carboxamide group may enhance the compound's interaction with bacterial enzymes or receptors, making it a candidate for developing new antibiotics.

Anticancer Properties

Studies have suggested that quinoline derivatives can inhibit cancer cell proliferation. The imidazole component may contribute to this activity by interacting with specific molecular targets involved in cancer pathways. Preliminary investigations into similar compounds have shown promising results in vitro, warranting further exploration of this compound in cancer research .

Enzyme Inhibition

Targeting Enzymes

The compound's structure allows it to potentially act as an enzyme inhibitor. Research into related compounds has demonstrated their ability to inhibit enzymes such as kinases and proteases, which are crucial in various disease mechanisms. The dual functionality of the imidazole and quinoline rings may facilitate binding to active sites on these enzymes, thereby inhibiting their activity and offering therapeutic benefits .

Drug Development

Lead Compound for Synthesis

this compound serves as a lead compound for synthesizing novel derivatives with enhanced pharmacological profiles. Its unique structural features can be modified to optimize biological activity while minimizing side effects. This approach is common in drug development, where structural modifications lead to improved efficacy and safety profiles .

Case Studies

Wirkmechanismus

The mechanism by which 2-(1H-Imidazol-1-yl)quinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole group can act as a ligand, binding to metal ions or enzymes, while the carboxamide group can participate in hydrogen bonding with biological targets. These interactions can modulate biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazo[4,5-c]quinoline-4-carboxamide Intermediates

A key structural analog is the 1H-imidazo[4,5-c]quinoline-4-carboxamide intermediate used in synthesizing Imiquimod, a clinically approved immunomodulator . Key differences include:

- Ring Fusion: The imidazole in the query compound is directly attached to quinoline, whereas Imiquimod’s intermediates involve fused imidazo[4,5-c]quinoline systems.

- Substitution Pattern: The carboxamide group in Imiquimod intermediates is at position 4 of the fused imidazo-quinoline system, whereas the query compound’s carboxamide is at position 4 of a standalone quinoline.

Biological Relevance: The fused-ring system in Imiquimod derivatives enhances binding to Toll-like receptors (TLRs), whereas the standalone imidazole-quinoline structure may exhibit distinct target affinities .

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-7,8-substituted-quinoline

This compound (synthesized via CDI-mediated coupling ) shares a quinoline core and imidazole substituent but differs in:

- Position of Imidazole : The imidazole is methyl-linked at position 4 rather than directly attached.

- Additional Substituents : A 4-methylsulfonyl-phenyl group at position 2 and substitutions at positions 7/7.

Synthetic Comparison : The use of CDI (carbonyl diimidazole) in N-methylpyrrolidone (NMP) at 170°C contrasts with milder conditions for Imiquimod intermediates, which prioritize scalability .

Pyrazole-Substituted Quinoline Derivatives

Examples include 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid and N-(1-methylpyrazol-4-yl)-isoquinoline-4-carboxamide . Key distinctions:

- Heterocycle Type: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens).

- Functional Groups : Carboxylic acid vs. carboxamide.

Physicochemical Impact : Pyrazole’s electronic properties may reduce basicity compared to imidazole, altering solubility and bioavailability.

Benzimidazole-Fused Quinoline Derivatives

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide features a benzimidazole moiety fused to a methylene linker. Differences include:

- Fused vs.

- Carboxamide Position: At quinoline-3 instead of quinoline-4.

Data Table: Structural and Functional Comparison

Biologische Aktivität

2-(1H-Imidazol-1-yl)quinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a quinoline core substituted with an imidazole group and a carboxamide functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways. For example, it can inhibit α-glucosidase, which is crucial for carbohydrate metabolism, thereby suggesting potential applications in managing diabetes .

- Receptor Modulation : The imidazole moiety may facilitate binding to certain receptors, affecting signaling pathways involved in inflammation and cancer progression .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target/Effect | IC50 (µM) |

|---|---|---|

| α-Glucosidase Inhibition | Enzyme involved in glucose metabolism | 3.2 - 185 |

| Antimicrobial Activity | Bacterial and fungal pathogens | Varies by strain |

| Anticancer Potential | Various cancer cell lines | Varies by cell type |

| Anti-inflammatory Effects | Cytokine modulation | Not quantified |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Diabetes Management : A study demonstrated that the compound exhibited significant α-glucosidase inhibition, with IC50 values ranging from 3.2 to 185 µM, outperforming acarbose (IC50 = 750 µM) . This suggests its potential as a therapeutic agent for Type 2 diabetes.

- Antimicrobial Properties : Research indicated that compounds similar to this compound displayed antimicrobial activity against a range of pathogens. Specifically, derivatives showed effectiveness against resistant strains of bacteria and fungi .

- Cancer Research : The compound has been explored for its anticancer properties, particularly in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest in various cancer cell lines .

Q & A

Basic: What synthetic strategies are effective for preparing 2-(1H-imidazol-1-yl)quinoline-4-carboxamide derivatives?

Methodological Answer:

A common approach involves coupling quinoline-4-carboxylic acid derivatives with imidazole-containing amines. For example:

- Step 1 : Activate the carboxylic acid group using coupling agents (e.g., EDCI/HOBt) under reflux conditions in anhydrous solvents like DMF or THF.

- Step 2 : React with 1H-imidazole derivatives (e.g., 1-(2-aminoethyl)imidazole) to form the carboxamide bond.

- Step 3 : Purify via column chromatography (e.g., CH₂Cl₂/MeOH/Et₃N gradients) and confirm purity by HPLC (>98% purity criteria) .

- Alternative : Microwave-assisted synthesis can reduce reaction times for imidazole-quinoline hybrids .

Basic: How are quinoline-4-carboxamide derivatives characterized for structural validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., quinoline C4-carboxamide protons at δ 8.5–9.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

- X-ray Crystallography : Resolve crystal structures to confirm hydrogen bonding between the imidazole and carboxamide groups, as seen in related imidazole-carboxylic acid derivatives .

Basic: What in vitro assays are used to evaluate the biological activity of these compounds?

Methodological Answer:

- Antibacterial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with dimethylamino propyl groups showed MIC values of 2–8 µg/mL .

- Enzyme Inhibition : Fluorescence-based assays for fibroblast activation protein (FAP) inhibition. IC₅₀ values for optimized quinoline-4-carboxamides (e.g., Fmoc-FAPI-4) are <10 nM .

- Cellular Uptake : GLUT1 inhibition studies using radiolabeled glucose analogs in cancer cell lines (e.g., HeLa) .

Advanced: How do structural modifications influence fibroblast activation protein (FAP) inhibition?

Methodological Answer:

- Substituent Effects :

- Method : Use molecular docking (e.g., AutoDock Vina) to model interactions between the carboxamide and FAP’s catalytic triad (Ser624, Asp702, His734) .

Advanced: What mechanistic insights explain the hydrogen-bonding interactions of imidazole-carboxamide derivatives?

Methodological Answer:

- Spectroscopic Analysis : FT-IR and solid-state NMR identify hydrogen bonds between the imidazole N-H and carboxamide carbonyl (C=O stretch at ~1680 cm⁻¹) .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and charge distribution, showing that 1H-imidazole’s tautomeric form stabilizes DNA base-pair recognition in sequencing applications .

Advanced: How are pharmacokinetic properties optimized for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., methoxy or fluorine) to improve solubility. For example, 6-methoxy substitution reduces logP by 0.5 units .

- Radiolabeling : Synthesize ¹¹C-labeled analogs (e.g., ¹¹C-RJ1102) for PET imaging. Steps include:

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Control Experiments : Validate assay conditions (e.g., pH, serum protein interference) using reference standards like Fmoc-FAPI-4 .

- Structure-Activity Relationship (SAR) Meta-Analysis : Compare substituent effects across studies. For example, 2-furyl substitutions in quinoline-4-carboxamides enhance GLUT1 inhibition but reduce FAP affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.